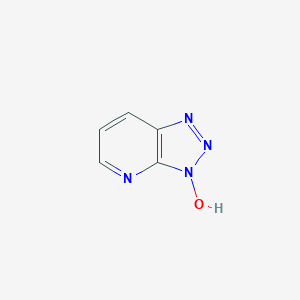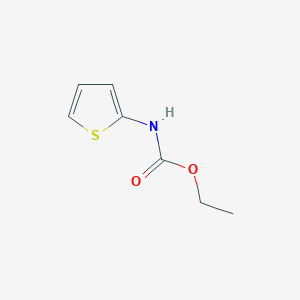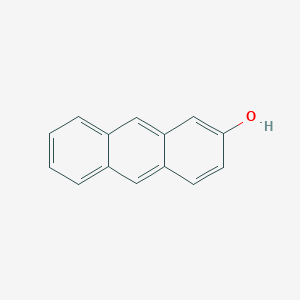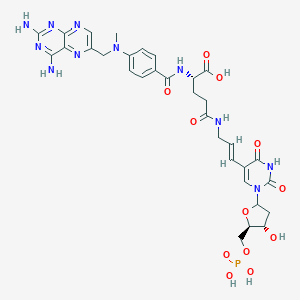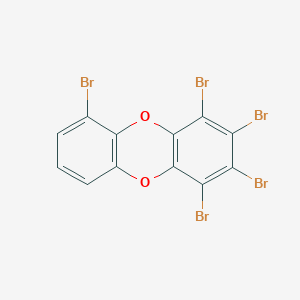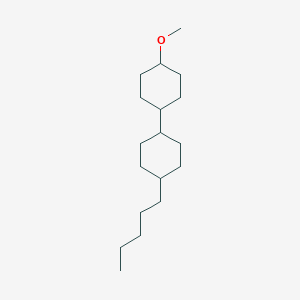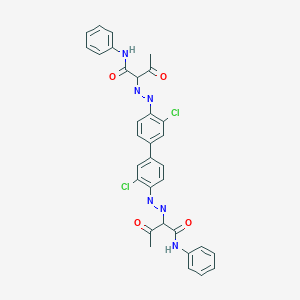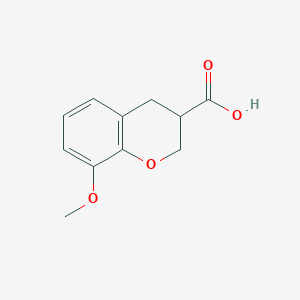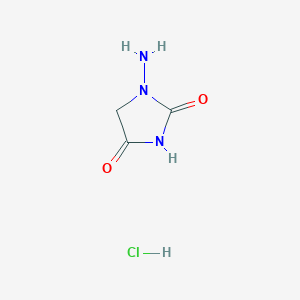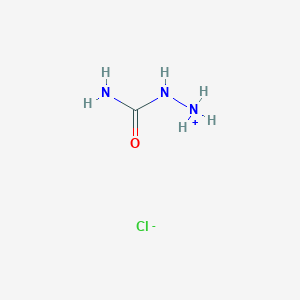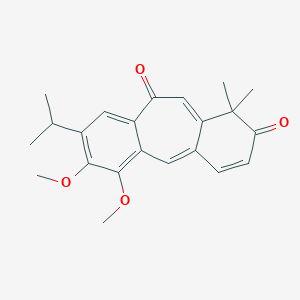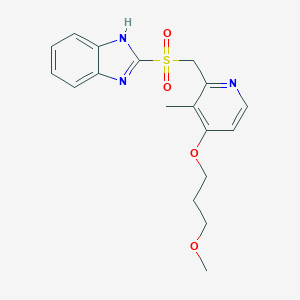
Rabeprazole Sulfone
Overview
Description
Rabeprazole sulfone is a chemical compound derived from rabeprazole, a proton pump inhibitor used to reduce stomach acid production. This compound is an oxidation product of rabeprazole and is often studied for its pharmacological properties and stability. It is characterized by the presence of a sulfone group, which distinguishes it from its parent compound, rabeprazole.
Mechanism of Action
Target of Action
Rabeprazole Sulfone primarily targets the H+/K+ ATPase in the parietal cells of the stomach . These cells are responsible for secreting hydrochloric acid (HCl), which is crucial for digestion .
Mode of Action
This compound is a prodrug, meaning it is initially inactive and is converted into its active form in the acidic environment of the parietal cells . Once activated, it inhibits the H+/K+ ATPase, thereby suppressing both basal and stimulated gastric acid secretion . This inhibition is dose-dependent .
Biochemical Pathways
This compound affects the biochemical pathway of gastric acid secretion. By inhibiting the H+/K+ ATPase, it prevents the final step of acid secretion in the stomach . This leads to a decrease in gastric acidity and an increase in gastric pH .
Pharmacokinetics
This compound has a bioavailability of 52% . It is metabolized in the liver by CYP2C19 and CYP3A4 enzymes . The metabolites include thioether carboxylic acid metabolite, thioether glucuronide metabolite, and sulfone metabolite . The elimination half-life is approximately 1 hour, and 90% of the drug is excreted via the kidneys as metabolites .
Result of Action
The inhibition of gastric acid secretion by this compound results in the healing of gastrointestinal ulcers and the reduction of symptoms of gastroesophageal reflux disease (GERD) . It also helps in the eradication of Helicobacter pylori and the treatment of hypersecretory conditions such as Zollinger-Ellison Syndrome .
Action Environment
The action of this compound is influenced by the acidic environment of the stomach. The drug is activated in this environment, allowing it to inhibit the H+/K+ ATPase . Additionally, genetic factors such as the presence of certain CYP2C19 genotypes can influence the drug’s efficacy .
Biochemical Analysis
Biochemical Properties
Rabeprazole Sulfone interacts with various enzymes and proteins in biochemical reactions. It is formed from Rabeprazole by the cytochrome P450 (CYP) isoform CYP3A . The metabolic stability of this compound was found to decrease as a function of incubation time, resulting in the formation of thioether Rabeprazole via nonenzymatic degradation and enzymatic metabolism .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. For instance, Rabeprazole, from which this compound is derived, has been found to inhibit cell pyroptosis in gastric epithelial cells . This suggests that this compound may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. As a metabolite of Rabeprazole, it shares some of the parent compound’s mechanisms of action. Rabeprazole inhibits the H+, K+ATPase of the coating gastric cells and dose-dependently oppresses basal and stimulated gastric acid secretion . This suggests that this compound may also interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The metabolic stability of this compound was found to decrease as a function of incubation time . This suggests that the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies may change over time.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is formed from Rabeprazole by the cytochrome P450 (CYP) isoform CYP3A . This suggests that this compound interacts with enzymes or cofactors in the metabolic pathways and may have effects on metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
Rabeprazole sulfone is typically synthesized through the oxidation of rabeprazole. One common method involves the use of sodium hypochlorite as the oxidizing agent. The reaction is carried out in a microreactor, which allows for continuous production and improved efficiency . The process involves the following steps:
Oxidation: Rabeprazole thioether is oxidized using sodium hypochlorite.
Quenching: The reaction is quenched to stop the oxidation process.
Acid-Base Regulation: The pH is adjusted to ensure the stability of the product.
Extraction: The product is extracted and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The use of continuous flow microreactors is advantageous for industrial applications due to their efficiency and ability to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Rabeprazole sulfone undergoes various chemical reactions, including:
Oxidation: Conversion of rabeprazole thioether to this compound.
Reduction: Although less common, reduction reactions can convert this compound back to its thioether form.
Substitution: The sulfone group can participate in substitution reactions, where other chemical groups replace the sulfone group.
Common Reagents and Conditions
Oxidizing Agents: Sodium hypochlorite is commonly used for oxidation.
Reducing Agents: Various reducing agents can be used for reduction reactions, although specific examples are less documented.
Solvents: Organic solvents such as methanol and ethanol are often used in these reactions.
Major Products Formed
This compound: The primary product of oxidation.
Rabeprazole Thioether: The product of reduction reactions.
Scientific Research Applications
Rabeprazole sulfone has several scientific research applications, including:
Pharmacological Studies: It is used to study the stability and pharmacokinetics of rabeprazole and its metabolites.
Analytical Chemistry: This compound is used as a reference standard in high-performance liquid chromatography (HPLC) and other analytical techniques.
Biological Research: It is studied for its effects on gastric acid secretion and its potential therapeutic applications.
Industrial Applications: The compound is used in the development of pharmaceutical formulations and quality control processes.
Comparison with Similar Compounds
Rabeprazole sulfone is compared with other proton pump inhibitors (PPIs) such as omeprazole, esomeprazole, and lansoprazole. These compounds share a similar mechanism of action but differ in their chemical structure and pharmacokinetic properties . This compound is unique due to its sulfone group, which provides distinct stability and metabolic characteristics .
List of Similar Compounds
- Omeprazole
- Esomeprazole
- Lansoprazole
- Pantoprazole
- Dexlansoprazole
This compound’s unique properties make it a valuable compound for research and therapeutic applications, offering insights into the stability and efficacy of proton pump inhibitors.
Properties
IUPAC Name |
2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfonyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-13-16(19-9-8-17(13)25-11-5-10-24-2)12-26(22,23)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYNPBSPFHFPML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)OCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471547 | |
| Record name | Rabeprazole Sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117976-47-3 | |
| Record name | Rabeprazole sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117976473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rabeprazole Sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RABEPRAZOLE SULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2E100O20P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


